molecular formula C9H3Cl2NO2 B12891460 7,8-Dichloroquinoline-5,6-dione CAS No. 26276-80-2

7,8-Dichloroquinoline-5,6-dione

Katalognummer: B12891460
CAS-Nummer: 26276-80-2
Molekulargewicht: 228.03 g/mol
InChI-Schlüssel: WHWPNTUQVJCGBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dichloroquinoline-5,6-dione is a chemical compound with the molecular formula C9H3Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its distinctive structure, which includes two chlorine atoms and a quinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloroquinoline-5,6-dione typically involves the chlorination of quinoline derivatives. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the dichloro derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dichloroquinoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline-5,6,7,8-tetrone.

    Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-5,6,7,8-tetrone.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7,8-Dichloroquinoline-5,6-dione involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its potential anticancer activity, where the compound induces oxidative stress in cancer cells, leading to cell death. Additionally, the chlorine atoms can participate in electrophilic interactions with biological molecules, further contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dichloroquinoline-5,8-dione: Another dichloroquinoline derivative with similar chemical properties.

    4,7-Dichloroquinoline: A related compound with different substitution patterns on the quinoline ring.

    7-Chloroquinoline: A mono-chlorinated derivative with distinct chemical behavior.

Uniqueness

7,8-Dichloroquinoline-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

26276-80-2

Molekularformel

C9H3Cl2NO2

Molekulargewicht

228.03 g/mol

IUPAC-Name

7,8-dichloroquinoline-5,6-dione

InChI

InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)8(13)4-2-1-3-12-7(4)5/h1-3H

InChI-Schlüssel

WHWPNTUQVJCGBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C(C(=O)C2=O)Cl)Cl)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.